Cas no 2138256-13-8 (2,6,9-Triazaspiro[4.6]undecan-10-one)
![2,6,9-Triazaspiro[4.6]undecan-10-one structure](https://ja.kuujia.com/scimg/cas/2138256-13-8x500.png)
2,6,9-Triazaspiro[4.6]undecan-10-one 化学的及び物理的性質
名前と識別子
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- 2,6,9-Triazaspiro[4.6]undecan-10-one
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- インチ: 1S/C8H15N3O/c12-7-5-8(1-2-9-6-8)11-4-3-10-7/h9,11H,1-6H2,(H,10,12)
- InChIKey: KFVVLBUPDHNXJU-UHFFFAOYSA-N
- SMILES: C1C2(CC(=O)NCCN2)CCN1
2,6,9-Triazaspiro[4.6]undecan-10-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376571-5.0g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 5.0g |
$3355.0 | 2025-03-16 | |
Enamine | EN300-376571-0.05g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 0.05g |
$972.0 | 2025-03-16 | |
Enamine | EN300-376571-1.0g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 1.0g |
$1157.0 | 2025-03-16 | |
Enamine | EN300-376571-0.5g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 0.5g |
$1111.0 | 2025-03-16 | |
Enamine | EN300-376571-0.1g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 0.1g |
$1019.0 | 2025-03-16 | |
Enamine | EN300-376571-2.5g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 2.5g |
$2268.0 | 2025-03-16 | |
Enamine | EN300-376571-10.0g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 10.0g |
$4974.0 | 2025-03-16 | |
Enamine | EN300-376571-0.25g |
2,6,9-triazaspiro[4.6]undecan-10-one |
2138256-13-8 | 95.0% | 0.25g |
$1065.0 | 2025-03-16 |
2,6,9-Triazaspiro[4.6]undecan-10-one 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
2,6,9-Triazaspiro[4.6]undecan-10-oneに関する追加情報
Introduction to 2,6,9-Triazaspiro[4.6]undecan-10-one (CAS No. 2138256-13-8)
2,6,9-Triazaspiro[4.6]undecan-10-one, identified by the Chemical Abstracts Service Number (CAS No.) 2138256-13-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure, characterized by a triazole ring fused with a decane backbone, exhibits unique molecular properties that make it a promising candidate for various biochemical applications.
The compound belongs to the spirocyclic class of molecules, which are known for their rigid three-dimensional structures and enhanced binding affinity to biological targets. The presence of the triazole moiety in 2,6,9-Triazaspiro[4.6]undecan-10-one introduces nitrogen atoms into the core structure, which can participate in hydrogen bonding and electrostatic interactions with biological receptors. This feature is particularly valuable in drug design, as it allows for the optimization of molecular interactions to achieve higher specificity and efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 2,6,9-Triazaspiro[4.6]undecan-10-one more effectively. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways and cancer progression. For instance, preliminary computational analyses indicate that the spirocyclic core of this molecule can mimic natural substrates or inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.
The structural motif of 2,6,9-Triazaspiro[4.6]undecan-10-one also makes it an attractive scaffold for further derivatization and lead optimization. By introducing modifications at specific positions on the triazole ring or the decane backbone, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This flexibility is crucial for developing novel therapeutic agents with improved solubility, bioavailability, and target engagement.
In vitro studies have begun to uncover the potential biological activities of 2,6,9-Triazaspiro[4.6]undecan-10-one. Initial experiments suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, its ability to interact with metal ions has been noted in some preliminary assays, which could be relevant for developing treatments targeting metalloproteinase-mediated diseases.
The synthesis of 2,6,9-Triazaspiro[4.6]undecan-10-one represents a significant achievement in organic chemistry due to its complex spirocyclic framework. Researchers have developed multi-step synthetic routes that involve cyclization reactions and transition metal-catalyzed couplings to construct the desired heterocyclic system efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also provide valuable insights into the structural assembly of similar spirocyclic compounds.
The potential applications of 2,6,9-Triazaspiro[4.6]undecan-10-one extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its unique structural features could make it a useful intermediate in the synthesis of novel pesticides or specialty chemicals with enhanced stability and bioactivity.
As research continues to unfold new possibilities for this compound, collaboration between chemists, biologists, and pharmacologists will be essential to translate these findings into tangible therapeutic benefits. The growing interest in 2,6,9-Triazaspiro[4.6]undecan-10-one underscores its significance as a molecular scaffold with diverse potential applications in science and industry.
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